![molecular formula C14H13FN2O2 B7555138 6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555138.png)
6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid, also known as FMPA, is a pyridine derivative that has gained significant attention in the field of medicinal chemistry. FMPA has been extensively studied for its potential use as an anti-cancer agent due to its ability to inhibit the activity of certain enzymes.
Wirkmechanismus
6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid inhibits the activity of PARP by binding to its catalytic domain. This prevents PARP from repairing DNA damage, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. This compound has minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid is its specificity for PARP, which makes it a promising candidate for cancer treatment. However, one limitation is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
1. Further studies on the efficacy of 6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid in combination with other anti-cancer agents.
2. Development of more efficient synthesis methods for this compound.
3. Investigation of the potential use of this compound in other diseases, such as neurodegenerative disorders.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound in vivo.
5. Development of more water-soluble derivatives of this compound for in vivo use.
6. Investigation of the potential use of this compound in combination with PARP inhibitors for cancer treatment.
Synthesemethoden
The synthesis of 6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid involves the reaction of 4-fluorobenzylamine with 2-pyridinecarboxylic acid in the presence of a coupling reagent. The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
6-[(4-fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-17(9-10-5-7-11(15)8-6-10)13-4-2-3-12(16-13)14(18)19/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZKHFWLASIZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)C2=CC=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[3-[2-(4-chlorophenyl)-2-hydroxyethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetonitrile](/img/structure/B7555056.png)
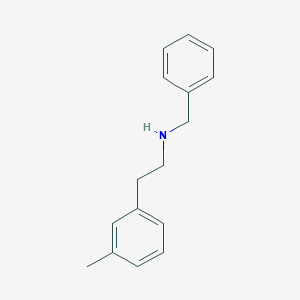
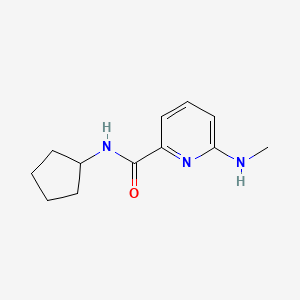
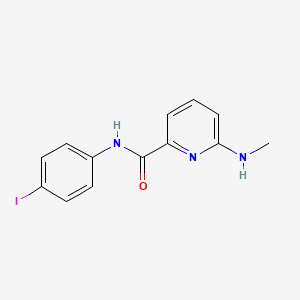
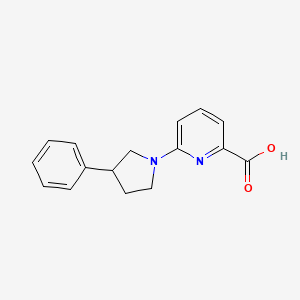
![3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7555089.png)
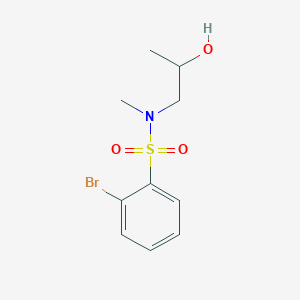
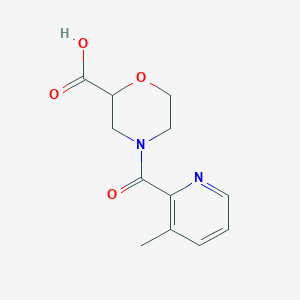
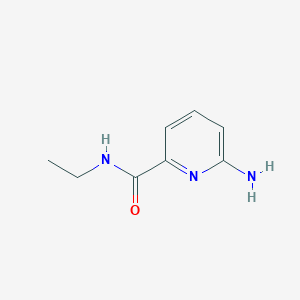
![6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7555119.png)
![3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7555124.png)
![6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555136.png)

![4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide](/img/structure/B7555152.png)